molecular formula C15H8ClF2N3OS B2841305 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide CAS No. 64405-90-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

Cat. No. B2841305
CAS RN: 64405-90-9
M. Wt: 351.76
InChI Key: YSFPDARVNXQRSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

While specific structural data for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide” was not found, a study on a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, reported its crystal and molecular structure. The structure was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The process involves several steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

Future Directions

The future directions for research on similar compounds involve exploring their potential biological activities. For instance, certain 1,3,4-thiadiazoles have shown a wide range of biological activities, suggesting they could be further explored for potential applications in medicine .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPDARVNXQRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

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